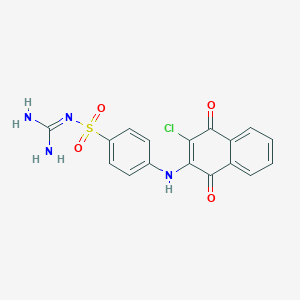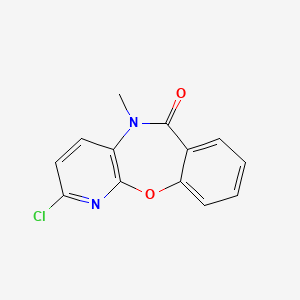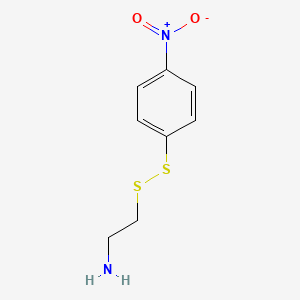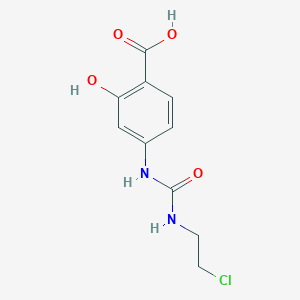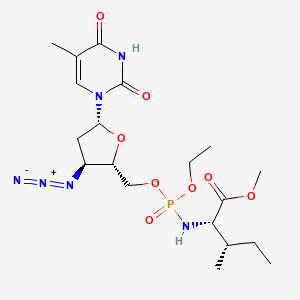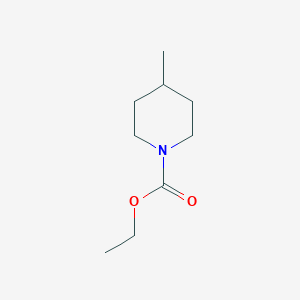
4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of two 3-fluorobenzylthio groups attached to the pyridazinone ring, along with a phenyl group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of 3-Fluorobenzylthio Groups: The 3-fluorobenzylthio groups can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyridazinone core with 3-fluorobenzyl halides in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Phenyl Group Addition: The phenyl group can be introduced through various methods, including the use of phenylboronic acid in a Suzuki coupling reaction with the appropriate halogenated pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyridazinone ring or the aromatic rings, potentially leading to the formation of dihydropyridazinones or reduced aromatic derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazinones and reduced aromatic derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile: Similar in structure but with hydroxyphenyl groups instead of fluorobenzyl groups.
4,5-Bis((3-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone: Similar but with chlorobenzyl groups instead of fluorobenzyl groups.
Uniqueness
4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of fluorobenzyl groups, which can impart distinct electronic and steric properties, potentially leading to different biological activities and reactivity compared to its analogs.
Propriétés
Numéro CAS |
5376-24-9 |
|---|---|
Formule moléculaire |
C24H18F2N2OS2 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
4,5-bis[(3-fluorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18F2N2OS2/c25-19-8-4-6-17(12-19)15-30-22-14-27-28(21-10-2-1-3-11-21)24(29)23(22)31-16-18-7-5-9-20(26)13-18/h1-14H,15-16H2 |
Clé InChI |
QIHKZJQVQOBZCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=CC=C3)F)SCC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


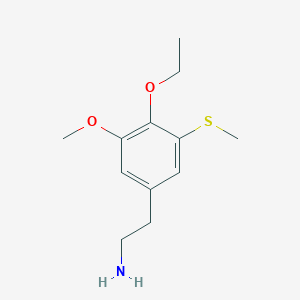
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)



